molecular formula C10H16F2N2O2 B15298130 tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2913177-38-3

tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate

Katalognummer: B15298130
CAS-Nummer: 2913177-38-3
Molekulargewicht: 234.24 g/mol
InChI-Schlüssel: OXLHPQZPNXGFNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound with the molecular formula C11H19F2N2O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique rigidity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying steric effects and molecular rigidity .

Biology

In biological research, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its rigid structure can help in designing drugs with specific target interactions .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high stability and rigidity .

Wirkmechanismus

The mechanism of action of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, which can enhance binding interactions with enzymes or receptors. The difluoro groups may also play a role in modulating the compound’s electronic properties, affecting its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the difluoro groups in tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate makes it unique compared to its analogs. These groups can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and binding interactions .

Eigenschaften

CAS-Nummer

2913177-38-3

Molekularformel

C10H16F2N2O2

Molekulargewicht

234.24 g/mol

IUPAC-Name

tert-butyl N-(3-amino-2,2-difluoro-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H16F2N2O2/c1-7(2,3)16-6(15)14-9-4-8(13,5-9)10(9,11)12/h4-5,13H2,1-3H3,(H,14,15)

InChI-Schlüssel

OXLHPQZPNXGFNO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.